![molecular formula C7H5BrClNO3 B6288420 5-Bromo-4-chloro-2,N-dihydroxy-benzamide, 95% CAS No. 2737206-98-1](/img/structure/B6288420.png)
5-Bromo-4-chloro-2,N-dihydroxy-benzamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2,N-dihydroxy-benzamide (BCDHBA) is a synthetic compound that has been used for a variety of scientific research applications. It has been studied for its ability to act as a substrate for enzymes, as a ligand for proteins, and as a catalyst in organic chemistry. This article will discuss the synthesis method of BCDHBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Synthesis of SGLT2 Inhibitors
5-Bromo-4-chloro-N,2-dihydroxybenzamide is a key intermediate in the synthesis of SGLT2 inhibitors , which are a class of medications used for diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels. The compound’s role in the synthesis process is crucial due to its specific functional groups that facilitate further chemical reactions.
Mecanismo De Acción
Target of Action
It is known that this compound is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels. They are used in the treatment of type II diabetes .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
SGLT2 inhibitors affect the sodium-glucose co-transporter 2, which is responsible for at least 90% of the glucose reabsorption in the kidney . Blocking this transporter causes blood glucose to be eliminated in the urine, thereby lowering blood glucose levels.
Result of Action
SGLT2 inhibitors lower blood glucose levels, which can help manage type II diabetes .
Propiedades
IUPAC Name |
5-bromo-4-chloro-N,2-dihydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c8-4-1-3(7(12)10-13)6(11)2-5(4)9/h1-2,11,13H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWINPXXAMXBGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.